N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (2/1/2)

Catalog No.
S1902538
CAS No.
68449-38-7
M.F
C38H72N2S10Zn
M. Wt
943.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene...

CAS Number

68449-38-7

Product Name

N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (2/1/2)

IUPAC Name

zinc;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium

Molecular Formula

C38H72N2S10Zn

Molecular Weight

943.0 g/mol

InChI

InChI=1S/2C16H36N.2C3H2S5.Zn/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-16H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4

InChI Key

ZBBYMGVOKYWSPO-UHFFFAOYSA-J

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Zn+2]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Zn+2]

N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (2/1/2) is a complex organosulfur compound characterized by its unique structural features and potential applications in various scientific fields. The compound consists of a zinc center coordinated to a dithiole ligand, which contains sulfur atoms that contribute to its reactivity and stability. This compound is of interest due to its dual roles as both a metal complex and an organosulfur derivative, making it relevant in materials science, catalysis, and biological applications.

This compound is not currently studied for any biological activity. Its mechanism of action lies in its potential for electronic conductivity and magnetism due to the interaction between the zinc ion and the dithiolene ligands.

  • Information on specific hazards associated with this compound is limited. However, as a general precaution, any research involving organosulfur compounds like this one should be conducted with proper safety protocols due to potential skin and respiratory irritation [].

Organic Conductor Precursor

N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (2/1/2), also known as tributyl(tetrathiafulvalene) (TTF) zincate, is a precursor to organic conductors. Organic conductors are materials that exhibit metallic-like conductivity. TTF, the organic molecule formed from this compound, is a well-known electron donor molecule used in the development of these materials [].

Studies have explored the use of TTF in combination with various electron acceptor molecules to create new organic conductors with desirable properties for applications in batteries and solar cells [].

.Nickel(3+); 2-sulfanylidene-1,3-dithiole-4,5-dithiolateC38H72N2NiS10Similar coordination environment; potential for catalytic applications.Palladium(II); 2-sulfanylidene-1,3-dithiole-4,5-dithiolateC38H72N2PdS10Known for its stability; utilized in materials science and catalysis.

Compared to these similar compounds, N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) stands out due to its unique combination of organosulfur chemistry and metal coordination properties. Its diverse reactivity and biological interactions make it particularly valuable for research and industrial applications.

N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) exhibits notable biological activity due to its interaction with biomolecules. The thiol groups in the dithiole structure can form stable complexes with thiol-containing proteins and enzymes, influencing their activity. Studies have shown that such compounds can modulate enzyme functions critical for cellular processes, including redox balance and detoxification pathways.

The synthesis of N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) typically involves the following steps:

  • Preparation of Dithiole Ligand: The dithiole ligand is synthesized through the reaction of carbon disulfide with appropriate precursors under controlled conditions.
  • Complexation with Zinc: The dithiole ligand is then reacted with zinc salts in a suitable solvent. This step often requires an inert atmosphere to prevent oxidation.
  • Isolation and Purification: The resulting complex is isolated through precipitation or crystallization techniques and purified using recrystallization methods.

N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) has several applications across different fields:

  • Catalysis: The compound serves as a catalyst in various organic reactions due to its ability to stabilize transition states.
  • Materials Science: It is used in the development of conductive materials and molecular electronics due to its unique electronic properties.
  • Biochemistry: Its interactions with biological molecules make it valuable for studying enzyme mechanisms and redox biology.

Interaction studies involving N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) focus on its binding affinity with proteins and other biomolecules. These studies reveal that the compound can effectively bind to thiol groups within enzymes, leading to alterations in their catalytic activity. Such interactions are crucial for understanding the compound's potential therapeutic applications.

Several compounds share structural similarities with N,N,N-Tributylbutan-1-aminium zinc 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate). Notable examples include:

Compound NameMolecular FormulaKey Features
Bis(tetrabutylammonium) bis(1,3-dithiole-2-thione-4,5-dithiolate)palladium(II)C38H72N2PdS10Exhibits unique catalytic properties; used in bio

Hydrogen Bond Acceptor Count

10

Exact Mass

940.219404 g/mol

Monoisotopic Mass

940.219404 g/mol

Heavy Atom Count

51

Dates

Last modified: 08-16-2023

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